CB1/CB2 Receptor Binding Affinity vs. JWH-018
In the foundational Huffman 2005 structure-activity relationship study, JWH-180 and JWH-018 were evaluated under identical competitive binding conditions using [³H]CP-55,940 as the radioligand [1]. JWH-180 exhibited CB1 Ki = 26 ± 2 nM and CB2 Ki = 9.6 ± 2.0 nM (CB2 selectivity = 2.7x), whereas JWH-018 displayed CB1 Ki = 9 ± 5 nM and CB2 Ki = 2.9 ± 2.6 nM (CB2 selectivity = 3.1x). JWH-018 is approximately 2.9-fold more potent at CB1 and 3.3-fold more potent at CB2 than JWH-180, yet both compounds share a similar CB2-biased selectivity ratio [1][2].
| Evidence Dimension | Cannabinoid receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | CB1 Ki = 26 ± 2 nM; CB2 Ki = 9.6 ± 2.0 nM; CB2 selectivity = 2.7x |
| Comparator Or Baseline | JWH-018: CB1 Ki = 9 ± 5 nM; CB2 Ki = 2.9 ± 2.6 nM; CB2 selectivity = 3.1x |
| Quantified Difference | JWH-018 is 2.9× more potent at CB1 (26 vs. 9 nM) and 3.3× more potent at CB2 (9.6 vs. 2.9 nM); CB2 selectivity comparable (2.7x vs. 3.1x) |
| Conditions | Competitive binding assay; [³H]CP-55,940 radioligand; human CB1 and CB2 receptors expressed in HEK293 cell membranes; same study (Huffman et al., Bioorg. Med. Chem. 2005) |
Why This Matters
Procurement of JWH-180 rather than JWH-018 is indicated when a moderate-affinity CB2-preferring probe is required rather than a high-potency, less discriminative agonist—using JWH-018 in protocols designed for JWH-180 would introduce ~3-fold potency discrepancies.
- [1] Huffman JW, Zengin G, Wu M, Lu J, Hynd G, Bushell K, et al. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB2 receptor agonists. Bioorg Med Chem. 2005;13(1):89-112. PMID: 15582455. View Source
- [2] Wikipedia contributors. List of JWH cannabinoids. Wikipedia, The Free Encyclopedia. JWH-180 entry: CB1 26 ± 2 nM, CB2 9.6 ± 2.0 nM, CB2 (2.7x); JWH-018 entry: CB1 9 ± 5 nM, CB2 2.9 ± 2.6 nM, CB2 (3.1x). View Source
